

# L-Psicose: A Technical Guide to Synthesis and Chemical Structure

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## Compound of Interest

Compound Name: *L-Psicose*

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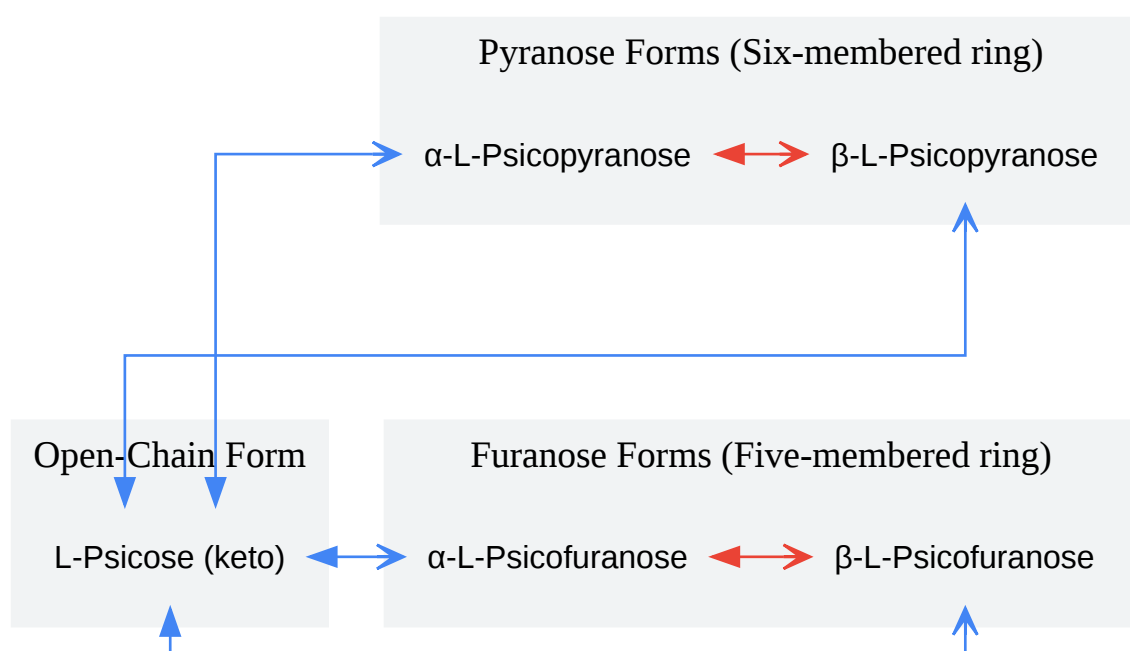
## Introduction

**L-Psicose**, also known as L-allulose, is a rare monosaccharide and a C-3 epimer of L-fructose. [1] As the enantiomer of D-psicose, a low-calorie sugar substitute, **L-psicose** is of significant interest to the pharmaceutical and biotechnology sectors for its potential applications in antiviral agents and as a chiral building block in the synthesis of complex molecules.[2][3] Its limited availability in nature necessitates efficient synthetic production methods. This technical guide provides an in-depth overview of the chemical structure and synthesis of **L-Psicose**, focusing on both enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in drug development and the broader scientific community.

## Chemical Structure of L-Psicose

**L-Psicose** is a ketohexose with the chemical formula  $C_6H_{12}O_6$  and a molecular weight of approximately 180.16 g/mol. [2] Its systematic IUPAC name is (3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one.[2] In aqueous solutions, **L-psicose**, like other monosaccharides, exists in an equilibrium between its open-chain keto form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. The crystalline form of **L-psicose** has been identified as  $\beta$ -L-psicopyranose.

The various forms of **L-Psicose** in solution are in a dynamic equilibrium, a phenomenon known as mutarotation. This equilibrium involves the interconversion between the  $\alpha$  and  $\beta$  anomers of the pyranose and furanose ring structures, with the open-chain form acting as an intermediate. While the pyranose form is generally more stable for hexoses, the specific ratios of these conformers for **L-psicose** in solution are dependent on factors such as solvent and temperature.



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Equilibrium of **L-Psicose** in aqueous solution.

## Synthesis of L-Psicose

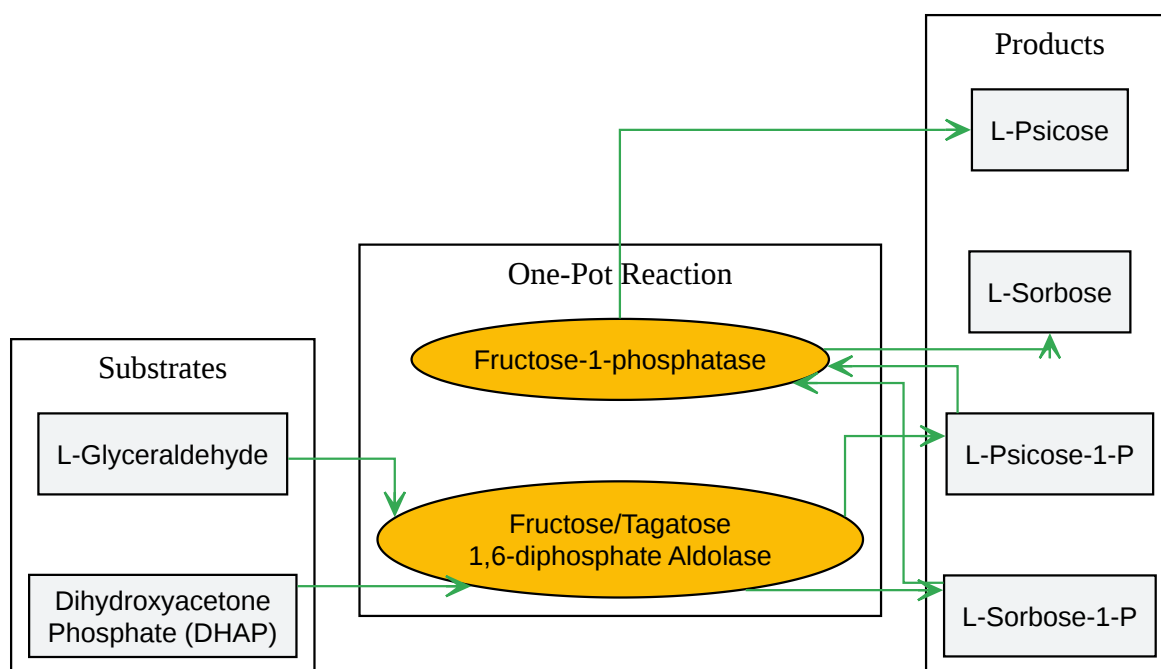
The production of **L-psicose** can be achieved through both enzymatic and chemical synthesis routes. Enzymatic methods are often favored for their high stereoselectivity and milder reaction conditions, while chemical synthesis offers an alternative approach.

### Enzymatic Synthesis

Enzymatic synthesis provides highly specific and efficient pathways to **L-psicose** and its derivatives. Key strategies include the use of aldolases and isomerases.

#### 1. Biosynthesis from L-Glyceraldehyde and Dihydroxyacetone Phosphate (DHAP)

This method utilizes aldolases to catalyze the C-C bond formation between L-glyceraldehyde and DHAP, followed by dephosphorylation to yield a mixture of L-sorbose and **L-psicose**.



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### Enzymatic synthesis of L-Sorbose and **L-Psicose**.

#### Experimental Protocol:

A one-pot reaction can be performed using Tagatose 1,6-diphosphate aldolase from *Bacillus licheniformis* (BGatY) and fructose-1-phosphatase (YqaB).

- **Reaction Mixture Preparation:** Prepare a 500  $\mu$ L reaction mixture containing 50 mM L-glyceraldehyde, 40 mM freshly neutralized dihydroxyacetone-phosphate (DHAP) solution (pH 7.0).
- **Enzyme Addition:** Add 0.5 mg of purified BGatY aldolase and 0.1 mg of purified YqaB phosphatase to the reaction mixture.

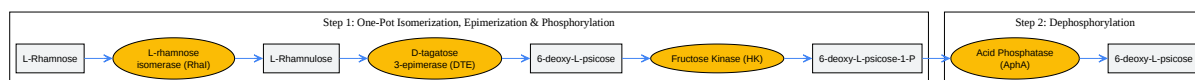
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 3 hours).
- Product Analysis: Monitor the formation of **L-psicose** and L-sorbose using High-Performance Liquid Chromatography (HPLC).

Quantitative Data:

Enzyme Combination	L-Psicose Titer (mg/L)	L-Sorbose Titer (mg/L)	Reference
BGatY and EYqaB	378	199	

## 2. Synthesis of 6-deoxy-L-psicose from L-rhamnose

A two-step enzymatic process can be employed for the efficient synthesis of 6-deoxy-L-psicose, a derivative of **L-psicose**.



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### Two-step enzymatic synthesis of 6-deoxy-L-psicose.

Experimental Protocol:

#### Step 1: Phosphorylation

- Reaction Setup: A one-pot reaction is set up containing L-rhamnose, L-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), and a fructose kinase (HK) in a suitable buffer (e.g., Tris-HCl, pH 7.5) with ATP and Mg<sup>2+</sup>.

- Incubation: The reaction is incubated at 37°C. The enzymes catalyze the isomerization of L-rhamnose to L-rhamnulose, followed by epimerization to 6-deoxy-**L-psicose**, which is then selectively phosphorylated to 6-deoxy-**L-psicose** 1-phosphate.
- Purification: The phosphorylated intermediate is purified, for instance, by a silver nitrate precipitation method.

#### Step 2: Dephosphorylation

- Hydrolysis: The purified 6-deoxy-**L-psicose** 1-phosphate is hydrolyzed using an acid phosphatase (AphA).
- Final Product Isolation: The final product, 6-deoxy-**L-psicose**, is obtained after purification, for example, using a desalting column.

#### Quantitative Data:

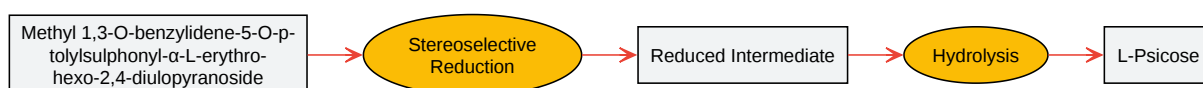
Parameter	Value	Reference
Overall Yield	81%	
Purity	98.5%	

## Chemical Synthesis

Chemical synthesis of **L-psicose** often involves multiple steps with protection and deprotection of hydroxyl groups, and stereoselective reductions.

#### Synthesis from a Protected L-erythro-hexo-2,4-diulopyranoside

A reported chemical synthesis route involves the stereoselective reduction of a protected diulopyranoside intermediate followed by hydrolysis to yield **L-psicose**.



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### Chemical synthesis workflow for **L-Psicose**.

#### Experimental Protocol (General Outline):

While a detailed, contemporary step-by-step protocol is not readily available in recent literature, the general approach is as follows:

- **Starting Material:** The synthesis begins with a suitably protected sugar derivative, methyl 1,3-O-benzylidene-5-O-p-tolylsulphonyl- $\alpha$ -L-erythro-hexo-2,4-diulopyranoside.
- **Stereoselective Reduction:** This intermediate undergoes a stereoselective reduction to introduce the desired stereochemistry at the C-4 position.
- **Hydrolysis:** The protecting groups are removed by hydrolysis to yield the final product, **L-psicose**.

Further research into modern chemical synthesis methodologies, such as those employing zeolite-based or molybdenum-based catalysts, may offer more efficient and environmentally friendly alternatives.

## Summary of Quantitative Data

The following table summarizes key quantitative data for the different synthesis methods discussed.

Synthesis Method	Starting Material(s)	Key Enzyme(s)/ Catalyst(s)	Product	Yield/Titer	Reference
Enzymatic (Biosynthesis )	L- Glyceraldehyde, DHAP	Tagatose 1,6-diphosphate aldolase, Fructose-1-phosphatase	L-Psicose	378 mg/L	
Enzymatic (Two-step)	L-Rhamnose	L-rhamnose isomerase, D-tagatose 3-epimerase, Fructose kinase, Acid phosphatase	6-deoxy-L-psicose	81% (overall yield)	
Chemical	Protected diulopyranoside	-	L-Psicose	Not specified	

## Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of **L-Psicose**. Enzymatic methods currently offer highly efficient and stereoselective routes to **L-psicose** and its derivatives, with well-documented protocols and high yields. Chemical synthesis presents an alternative pathway, although detailed modern protocols are less accessible in the public domain. The provided diagrams and data tables offer a valuable resource for researchers and professionals in drug development and related fields, facilitating a deeper understanding and further exploration of the potential of **L-psicose**. Future research may focus on optimizing existing synthesis routes and discovering novel applications for this rare sugar.

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## References

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